molecular formula C16H21BN2O2 B1465981 1-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-imidazole CAS No. 2246863-75-0

1-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-imidazole

Cat. No.: B1465981
CAS No.: 2246863-75-0
M. Wt: 284.2 g/mol
InChI Key: IMZLSJUUDSKWEZ-UHFFFAOYSA-N
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Description

1-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-imidazole is a compound that features a boronic ester group attached to a phenyl ring, which is further connected to an imidazole ring

Mechanism of Action

Target of Action

Similar compounds are known to interact with various enzymes and receptors, influencing their activity and function .

Mode of Action

Compounds with similar structures, such as those containing a tetramethyl-1,3,2-dioxaborolan-2-yl group, are known to undergo borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . This suggests that 1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1H-imidazole may interact with its targets in a similar manner.

Biochemical Pathways

Similar compounds are known to participate in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . This suggests that 1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1H-imidazole may influence similar biochemical pathways.

Result of Action

Similar compounds are known to form useful intermediates in the synthesis of biologically active compounds . This suggests that this compound may have similar effects.

Biochemical Analysis

Biochemical Properties

1-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-imidazole plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein modifications. This compound is known to interact with enzymes such as kinases and phosphatases, influencing their activity through covalent bonding with active site residues. Additionally, it can form reversible complexes with proteins, affecting their conformation and function. The boron atom in the dioxaborolane ring is crucial for these interactions, as it can form stable covalent bonds with nucleophilic groups in biomolecules .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to modulate cell signaling pathways by inhibiting or activating specific kinases, leading to alterations in gene expression and cellular metabolism. For instance, it can inhibit the activity of certain tyrosine kinases, resulting in decreased phosphorylation of downstream signaling proteins and subsequent changes in cellular responses . Furthermore, it can influence cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the covalent binding of the boron atom to nucleophilic residues in enzyme active sites, leading to enzyme inhibition or activation. This compound can also form non-covalent interactions with proteins, stabilizing or destabilizing their structures and affecting their function. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Its effects on cellular function can change over prolonged exposure, with potential alterations in enzyme activity and gene expression observed in both in vitro and in vivo studies . These temporal effects highlight the importance of considering the duration of exposure when evaluating the biochemical impact of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can selectively modulate enzyme activity and cellular signaling pathways without causing significant toxicity. At higher doses, it may exhibit toxic effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a specific dosage range elicits maximal biochemical responses, beyond which adverse effects become prominent.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of key metabolites by modulating the activity of metabolic enzymes, such as dehydrogenases and transferases . These interactions can lead to changes in the concentrations of intermediates and end products of metabolic pathways, thereby affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporter proteins, facilitating its accumulation in specific cellular compartments . Additionally, it can bind to intracellular proteins, influencing its localization and distribution within the cell. These interactions are crucial for its biochemical activity and effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been observed to localize in the cytoplasm, nucleus, and mitochondria, where it can exert its biochemical effects . The presence of specific targeting signals in its structure facilitates its transport to these subcellular locations, enabling it to interact with target biomolecules and modulate their activity.

Preparation Methods

The synthesis of 1-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-imidazole typically involves a multi-step process. One common method includes the following steps:

    Formation of the boronic ester: This step involves the reaction of phenylboronic acid with pinacol in the presence of a catalyst to form the boronic ester.

    Attachment of the imidazole ring: The boronic ester is then reacted with an imidazole derivative under suitable conditions to form the final compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form phenol derivatives.

    Reduction: Reduction reactions can convert the boronic ester to a borane derivative.

    Substitution: The compound can participate in substitution reactions, where the boronic ester group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-imidazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in Suzuki-Miyaura cross-coupling reactions.

    Biology: The compound can be used in the development of enzyme inhibitors and fluorescent probes.

    Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials.

Comparison with Similar Compounds

1-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-imidazole can be compared with other boronic ester-containing compounds, such as:

    Phenylboronic acid pinacol ester: Similar in structure but lacks the imidazole ring.

    1-Methylpyrazole-4-boronic acid pinacol ester: Contains a pyrazole ring instead of an imidazole ring.

    4-Fluoro-2-methyl-1-(1-methylethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole: Contains a benzimidazole ring and a fluorine substituent.

The uniqueness of this compound lies in its combination of the boronic ester group with the imidazole ring, which imparts specific chemical reactivity and potential biological activity.

Properties

IUPAC Name

1-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BN2O2/c1-15(2)16(3,4)21-17(20-15)14-8-6-5-7-13(14)11-19-10-9-18-12-19/h5-10,12H,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMZLSJUUDSKWEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CN3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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